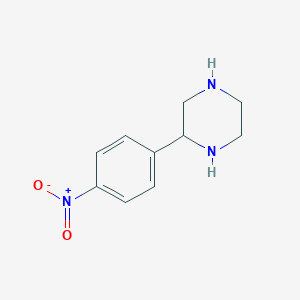

2-(4-Nitrophenyl)piperazine

描述

2-(4-Nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. It consists of a piperazine ring substituted with a 4-nitrophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a building block for various pharmacologically active molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)piperazine typically involves the nucleophilic substitution reaction of piperazine with 4-nitrochlorobenzene. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:

Piperazine+4-Nitrochlorobenzene→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to enhance the overall efficiency of the process.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 2-(4-Aminophenyl)piperazine. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with an amino group using ammonia under high pressure and temperature.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.

Substitution: Ammonia, potassium carbonate, dimethylformamide (DMF).

Major Products:

Reduction: 2-(4-Aminophenyl)piperazine.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-nitrophenyl)piperazine derivatives in cancer treatment. For instance, derivatives of niclosamide, which include this compound, have shown promising results against glioblastoma and other cancer types by acting as uncouplers and targeting specific cellular pathways . The structural modifications of these compounds are aimed at enhancing their bioavailability and therapeutic efficacy.

Antimicrobial Properties

Piperazine derivatives, including this compound, have been investigated for their antimicrobial activities. They have demonstrated efficacy against various bacterial and parasitic infections. A review of piperazine derivatives indicates their potential as anti-bacterial, anti-malarial, and anti-psychotic agents . The structural characteristics of these compounds contribute to their bioactivity, making them suitable candidates for further development.

Inhibition of Enzymatic Activity

The compound has been studied for its role in inhibiting serine hydrolases such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). Research indicates that certain piperazine derivatives exhibit selective inhibition of MAGL, which is crucial for modulating endocannabinoid signaling pathways . This selectivity is essential for minimizing side effects associated with broader inhibition profiles.

Synthetic Pathways

The synthesis of this compound involves several methods that allow for the introduction of various functional groups to enhance its pharmacological properties. Recent studies have detailed synthetic routes leading to novel derivatives with improved biological activities .

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Co-crystallization with carboxylic acids | Antimicrobial, anticancer |

| N-(2-chloro-4-nitrophenyl)piperazine | Alkylation reactions | Enhanced bioavailability |

Crystal Structures

Crystal structures of piperazine derivatives have been elucidated to understand their interactions at the molecular level. Such studies provide insights into the conformational flexibility and binding affinities of these compounds, which are critical for their biological functions .

Cancer Treatment Research

A notable case study involved the synthesis and evaluation of piperazine-linked 1,8-naphthalimide derivatives, which demonstrated significant cytotoxicity against cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer efficacy while maintaining low toxicity profiles .

Antimicrobial Efficacy

Another case study focused on the antimicrobial properties of piperazine derivatives against resistant strains of bacteria. The findings indicated that certain modifications to the piperazine ring could significantly improve antimicrobial activity, suggesting a pathway for developing new antibiotics .

作用机制

The mechanism of action of 2-(4-Nitrophenyl)piperazine varies depending on its application. As a tyrosinase inhibitor, it binds to the active site of the enzyme, interfering with the catalytic process and reducing melanin production . The compound’s interaction with molecular targets involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

相似化合物的比较

2-(4-Aminophenyl)piperazine: A reduction product of 2-(4-Nitrophenyl)piperazine with similar structural features but different reactivity.

4-Nitrophenylpiperazine derivatives: These compounds share the nitrophenyl group but differ in the substitution pattern on the piperazine ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

生物活性

2-(4-Nitrophenyl)piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of the biological mechanisms, therapeutic potentials, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring substituted with a nitrophenyl group. Its chemical formula is , and it has a molecular weight of 196.22 g/mol. The nitro group is believed to play a significant role in its biological interactions.

1. Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. In vitro studies have shown that it can induce cell death in various cancer cell lines, including K562 leukemic cells. The mechanism appears to involve necroptosis, a regulated form of necrosis, which is distinct from apoptosis. This compound has been linked to:

- Cytotoxicity : Exhibiting concentration-dependent cytotoxic effects with IC50 values ranging from 50 to 427 μM depending on the assay used (trypan blue and MTT) over 24 to 72 hours .

- Cell Cycle Arrest : Inducing G2/M phase arrest in treated cells, which suggests interference with cellular division processes.

- Reactive Oxygen Species (ROS) Production : Triggering mitochondrial dysfunction characterized by increased ROS levels, leading to oxidative stress within cells .

2. Neuropharmacological Effects

The piperazine scaffold is known for its ability to interact with various neurotransmitter receptors. Studies suggest that derivatives of piperazine, including this compound, may have implications in treating neurological disorders through:

- Dopaminergic Activity : Binding affinity for dopamine receptors, particularly the D4 subtype, which is implicated in mood regulation and cognitive functions .

- Potential Antidepressant Effects : Given the role of dopamine in mood disorders, compounds like this compound may contribute to antidepressant activity.

3. Antimicrobial Properties

Some studies have reported antimicrobial activity associated with piperazine derivatives. While specific data on this compound's antimicrobial efficacy remains limited, the structural similarities with other active compounds warrant further exploration in this area.

Case Study 1: Antileukemic Activity

In a study focusing on K562 cells, treatment with this compound resulted in significant cell death via necroptotic pathways. The study highlighted:

- Mechanism of Action : Involvement of TNF-R1 signaling pathways without significant caspase activation.

- Toxicity Profile : Although exhibiting myelotoxic potential in vitro, it was classified as having low systemic toxicity (LD50 > 2000 mg/kg), indicating a favorable safety profile for further development .

Summary of Findings

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Nitrophenyl)piperazine, and what analytical techniques validate its purity and structure?

Methodological Answer: this compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. A representative route involves reacting 4-nitrochlorobenzene with piperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). Post-synthesis, purity and structure are validated using:

- NMR Spectroscopy : To confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and nitrophenyl group (δ 7.5–8.5 ppm for aromatic protons) .

- HPLC : For assessing purity (>98%) using a C18 column and UV detection at 264 nm (λmax for nitrophenyl) .

- Elemental Analysis : To verify calculated vs. observed C, H, N, and O content (e.g., C₁₀H₁₂N₃O₂; MW: 206.22 g/mol) .

Q. What spectroscopic methods characterize this compound, and how are spectral data interpreted?

Methodological Answer: Key techniques include:

- UV-Vis Spectroscopy : The nitrophenyl group absorbs at 264 nm (ε ≈ 10,000 M⁻¹cm⁻¹), useful for concentration determination .

- Fluorescence Spectroscopy : Used in host-guest studies with calixarenes; fluorescence quenching indicates complex formation .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 206.1 (M⁺) confirms molecular weight .

Q. How does the crystal packing and hydrogen bonding network influence the physicochemical properties of this compound co-crystals?

Methodological Answer: X-ray crystallography reveals that co-crystals (e.g., with 4-nitrophenol) form supramolecular adducts via N–H⋯N and O–H⋯O hydrogen bonds. For example:

- Hydrogen Bond Lengths : N3⋯N2 = 3.208 Å, N3–H3A⋯N2 angle = 159° .

- Impact on Solubility : Strong intermolecular interactions reduce aqueous solubility but enhance thermal stability (melting point >150°C) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive) arise from structural variations and assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Comparing analogs with substituents at positions 2, 3, or 4 of the phenyl ring .

- Standardized Assays : Using consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC thresholds (≤50 µg/mL) .

- Computational Docking : Identifying binding affinities to targets like DNA gyrase (ΔG ≈ -8.5 kcal/mol) .

Q. How do substituents on the piperazine ring affect supramolecular assembly and bioactivity?

Methodological Answer: Electron-withdrawing groups (e.g., –NO₂) enhance π-π stacking in co-crystals, while bulky groups (e.g., benzyl) reduce solubility but increase lipophilicity (logP ≈ 2.5). For bioactivity:

- Nitro Group : Enhances antimicrobial activity by stabilizing charge-transfer complexes .

- Fluorine Substituents : Improve blood-brain barrier penetration (e.g., 4-FPP analog) .

Q. What computational approaches predict reactivity and interaction mechanisms with biological targets?

Methodological Answer:

属性

IUPAC Name |

2-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-4,10-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRUGVIJFUXWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405534 | |

| Record name | 2-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137684-53-8 | |

| Record name | 2-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。